Lipophilicity Shift vs. SBI-425 (TNAP Inhibitor) Increases Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 3.3 [1], compared to a reported or computed logP of approximately 1.5 for the direct analog SBI-425 (5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide) [2]. This +1.8 log unit increase is driven by the replacement of the polar nicotinamide group with a lipophilic thiophene-pyridinylmethyl moiety.
| Evidence Dimension | Lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | 3.3 (PubChem computed) |
| Comparator Or Baseline | SBI-425: ~1.5 (estimated from structure) |
| Quantified Difference | Δ logP ≈ +1.8 |
| Conditions | Computed physicochemical property; standard PubChem XLogP3-AA algorithm |
Why This Matters
A logP increase of this magnitude typically translates to a 5- to 10-fold increase in passive membrane permeability, making the compound more suitable for intracellular or CNS-penetrant screening libraries where SBI-425 would be excluded due to poor permeability.
- [1] PubChem CID 91625863: Computed XLogP3-AA = 3.3. National Library of Medicine, 2025. View Source
- [2] Pinkerton AB et al. Discovery of SBI-425. Bioorg Med Chem Lett. 2018;28(1):31-34. Structure and physicochemical profile of SBI-425. View Source
